An In-depth Technical Guide to 2-Bromo-6-methoxypyridine
An In-depth Technical Guide to 2-Bromo-6-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methoxypyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-6-methoxypyridine, detailed experimental protocols for its synthesis and pivotal cross-coupling reactions, and essential safety and handling information. The strategic application of this compound in the synthesis of pharmacologically relevant scaffolds is also discussed, underscoring its importance in the development of novel therapeutics.
Chemical and Physical Properties
2-Bromo-6-methoxypyridine is a clear, colorless to golden liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 40473-07-2 | |
| Molecular Formula | C₆H₆BrNO | |
| Molecular Weight | 188.02 g/mol | |
| Appearance | Clear colorless to golden liquid | [1] |
| Boiling Point | 206 °C (lit.) | |
| Density | 1.53 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.559 (lit.) | |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.42-7.39 (m, 1H, Ar-H), 7.05 (d, J=7.2 Hz, 1H, Ar-H), 6.68 (d, J=8.0 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).
Synthesis of 2-Bromo-6-methoxypyridine
A common and efficient method for the synthesis of 2-Bromo-6-methoxypyridine involves the nucleophilic substitution of a methoxy group for a bromine atom on a dibrominated pyridine precursor.
Experimental Protocol: Synthesis from 2,6-Dibromopyridine (B144722)
This protocol describes the synthesis of 2-Bromo-6-methoxypyridine from 2,6-dibromopyridine and sodium methoxide (B1231860).
Materials:
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2,6-Dibromopyridine
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Sodium methoxide
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Methanol
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Water
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexanes
Procedure:
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Under an inert atmosphere (e.g., argon), dissolve 2,6-dibromopyridine in toluene in a suitable reaction vessel.
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Slowly add sodium methoxide to the solution.
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Heat the reaction mixture to reflux (approximately 120 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by carefully adding water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to yield pure 2-Bromo-6-methoxypyridine as an oil.
Applications in Drug Development: Key Reactions and Protocols
The reactivity of the C-Br bond in 2-Bromo-6-methoxypyridine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of biaryl and heteroaryl compounds often found in drug candidates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. 2-Bromo-6-methoxypyridine readily participates in this reaction with various boronic acids or esters.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-6-methoxypyridine with an arylboronic acid.
Materials:
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2-Bromo-6-methoxypyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
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Inert gas (Argon or Nitrogen)
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Bromo-6-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., 3 mol%).
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[3]
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Bromo-6-methoxypyridine with a primary or secondary amine.
Materials:
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2-Bromo-6-methoxypyridine
-
Amine (primary or secondary)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃)
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Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the base, 2-Bromo-6-methoxypyridine (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an appropriate solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Safety and Handling
2-Bromo-6-methoxypyridine is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5]
Hazard Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
In case of accidental exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[1][5]
Conclusion
2-Bromo-6-methoxypyridine is a versatile and valuable reagent in modern organic synthesis, particularly for applications in drug discovery and development. Its ability to undergo efficient cross-coupling reactions allows for the construction of diverse and complex molecular scaffolds. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, empowering researchers to accelerate their synthetic and medicinal chemistry programs. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and experimentation.

